4,8-二氯-3-硝基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

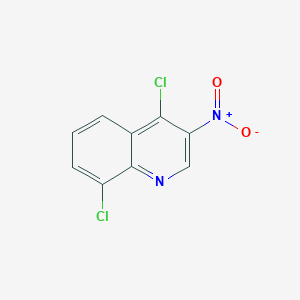

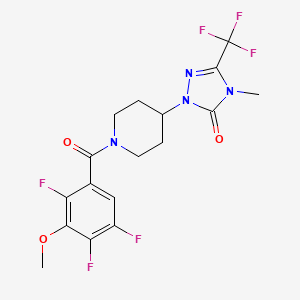

4,8-Dichloro-3-nitroquinoline is a quinoline derivative with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 .

Molecular Structure Analysis

The InChI code for 4,8-Dichloro-3-nitroquinoline is 1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H . This code provides a specific description of the molecule’s structure.It has a molecular weight of 243.05 . The storage temperature is 4 degrees Celsius .

科学研究应用

合成和生物活性

4,8-二氯-3-硝基喹啉是8-羟基喹啉(8-HQ)衍生物的一部分,以其广泛的生物活性而闻名,包括抗微生物、抗癌和抗真菌效果。合成8-HQ衍生物一直是研究人员关注的焦点,旨在开发具有显著疗效和低毒性的有效前导化合物。这些化合物可作为各种药理活性支架的潜在构建块,潜在地导致开发针对多种疾病,包括癌症的新药物 (Saadeh, Sweidan, & Mubarak, 2020)。

氯喹衍生物的再利用

对氯喹(CQ)及其衍生物的研究揭示了它们在抗疟效果之外的潜力,因为它们与4,8-二氯-3-硝基喹啉具有喹啉支架的结构相似性。这些研究表明,CQ及其衍生物具有有趣的生化特性,可以用于管理各种传染性和非传染性疾病。基于CQ支架探索新化合物突显了这些分子在更广泛治疗应用中再利用的潜力,包括癌症治疗 (Njaria, Okombo, Njuguna, & Chibale, 2015)。

在药物化学中的作用

8-HQ基团,是4,8-二氯-3-硝基喹啉的核心组分,由于其多样的生物活性,在药物化学中引起了极大关注。这种兴趣导致了广泛的合成修饰,以开发更强效的药物分子,用于治疗危及生命的疾病,包括癌症和神经退行性疾病。8-HQ衍生物的金属螯合性质进一步增强了它们作为各种治疗靶点的药物候选物的潜力 (Gupta, Luxami, & Paul, 2021)。

异喹啉生物碱研究

与4,8-二氯-3-硝基喹啉相关的异喹啉生物碱展示了广泛的生物活性。对新型天然异喹啉生物碱及其N-氧化物的研究揭示了抗微生物、抗菌、抗肿瘤等活性。本综述强调了异喹啉N-氧化物生物碱作为药物发现的重要引物来源的重要性,强调了对这些化合物进行进一步探索和优化以用于各种治疗应用的需求 (Dembitsky, Gloriozova, & Poroikov, 2015)。

安全和危害

The safety information for 4,8-Dichloro-3-nitroquinoline includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

4,8-dichloro-3-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQECNHYTLTWCHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2442549.png)

![2-hydroxy-9-methyl-N-(3-morpholinopropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2442555.png)

![6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2442558.png)

![3-[(3-chlorophenyl)sulfonyl]-N-cycloheptylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442561.png)

![2-[[4-(3-Amino-3-oxopropyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2442563.png)

![N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine](/img/structure/B2442564.png)